molecular formula C7H13N3O B6594697 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol CAS No. 1269292-58-1

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol

Cat. No. B6594697
CAS RN: 1269292-58-1
M. Wt: 155.20 g/mol
InChI Key: KPTSCERAJNBGPZ-UHFFFAOYSA-N
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Description

“3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” is a chemical compound that is part of the amine class . Amines are one of the most important functional groups in organic chemistry, particularly N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” often involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another method involves a one-pot two-step synthesis by a solvent-free condensation/reduction reaction sequence .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol” or similar compounds often involve the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another reaction involves a one-pot reductive amination process .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyllithium solution, indicates that it is a highly flammable liquid and vapor. It catches fire spontaneously if exposed to air and releases flammable gases when in contact with water . It may cause severe skin burns and eye damage .

Future Directions

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation . These compounds have a wide range of physiological and pharmacological activities, proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

properties

IUPAC Name

5-amino-2-tert-butyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)4-5(8)9-10/h4,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSCERAJNBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719109
Record name 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol

CAS RN

1269292-58-1
Record name 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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